

Pharmacological effects of zilpaterol hydrochloride in livestock

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Zilpaterol hydrochloride*

Cat. No.: *B1683630*

[Get Quote](#)

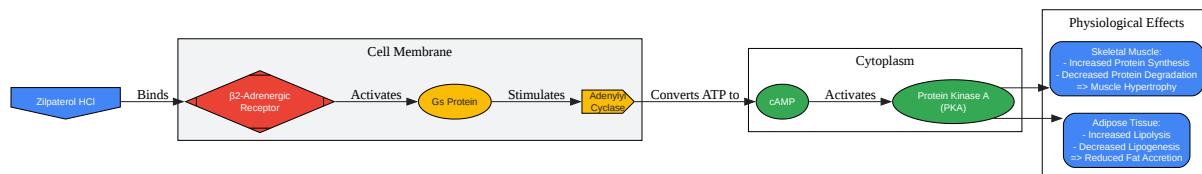
An In-depth Technical Guide to the Pharmacological Effects of **Zilpaterol Hydrochloride** in Livestock

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zilpaterol hydrochloride (ZH) is a β -adrenergic agonist developed and utilized in the livestock industry, particularly in beef cattle, as a finishing feed additive.^[1] Marketed under the brand name Zilmax®, its primary function is to act as a repartitioning agent, which modifies nutrient metabolism to favor lean muscle deposition over fat accretion.^{[2][3]} This results in significant improvements in production efficiency, including increased weight gain, improved feed conversion, and enhanced carcass leanness.^{[4][5]} The typical administration involves incorporating ZH into the feed for the final 20 to 40 days of the finishing period, followed by a mandatory withdrawal period of at least three days prior to slaughter to ensure residue levels in edible tissues are within safe limits.^{[6][7]} This guide provides a comprehensive technical overview of the pharmacological effects of **zilpaterol hydrochloride**, its mechanism of action, detailed experimental protocols, and quantitative outcomes observed in livestock.

Mechanism of Action


Zilpaterol hydrochloride exerts its effects by binding to and activating β -adrenergic receptors, primarily the β_2 -adrenergic receptor subtype, which is predominant in skeletal muscle and

adipose tissue.[8] This interaction initiates a cascade of intracellular signaling events characteristic of G-protein coupled receptors.

The binding of ZH to the $\beta 2$ -receptor activates the associated Gs protein, which in turn stimulates the enzyme adenylyl cyclase. This leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins. The physiological consequences of this signaling cascade are tissue-specific:

- In Skeletal Muscle: The activation of the $\beta 2$ -adrenergic pathway leads to muscle hypertrophy. This is achieved by increasing the rate of protein synthesis while simultaneously decreasing the rate of protein degradation.[9][10] The net effect is a significant accretion of lean muscle mass.[10]
- In Adipose Tissue: The signaling cascade promotes lipolysis (the breakdown of stored fat) and inhibits lipogenesis (the synthesis of new fat).[9][11] This re-partitioning of energy away from fat storage and towards muscle growth is the primary driver of the observed improvements in carcass leanness.[8]

Furthermore, ZH administration has been shown to affect the calpain-calpastatin proteolytic system. Studies indicate that ZH can increase the gene expression of calpains and their inhibitor, calpastatin.[2] An increase in calpastatin activity is linked to reduced postmortem proteolysis, which is a key factor contributing to the observed increase in meat toughness.[12]

[Click to download full resolution via product page](#)

Caption: $\beta 2$ -Adrenergic signaling pathway activated by Zilpaterol HCl.

Pharmacological Effects on Livestock

The administration of **zilpaterol hydrochloride** leads to substantial and well-documented improvements in both live animal performance and carcass characteristics.

Effects on Growth Performance

Supplementation with ZH consistently enhances growth metrics in finishing cattle. Animals treated with ZH show a marked increase in average daily gain (ADG) and a significant improvement in feed efficiency (Gain:Feed ratio).[6][9] A meta-analysis of over 50 comparisons revealed that ZH supplementation resulted in an approximate 0.15 kg increase in ADG and a 0.02 improvement in the G:F ratio compared to control groups.[9] While some studies report a slight decrease in dry matter intake (DMI), the profound improvement in feed conversion efficiency is a key economic benefit.[9]

Table 1: Summary of **Zilpaterol Hydrochloride** Effects on Feedlot Performance in Cattle (Meta-Analysis Data)

Parameter	Weighted Mean Difference	Standard Deviations (SMD)	Notes
Final Body Weight	+8.0 kg	+0.4	Increase in final weight before slaughter.[9]
Average Daily Gain (ADG)	+0.15 kg/day	+0.9	Significant improvement in daily weight gain.[9]
Dry Matter Intake (DMI)	-0.1 kg/day	-0.5	A slight decrease in feed consumption.[9]
Feed Efficiency (G:F)	+0.02	+1.4	Substantial improvement in feed conversion.[9]

Source: Data synthesized from a meta-analysis by Lean et al. (2014).[9]

Effects on Carcass Characteristics

The repartitioning effects of ZH lead to more valuable carcasses. Treated cattle consistently produce heavier hot carcass weights (HCW), with a meta-analysis showing an average

increase of 15 kg over controls.[9] This is accompanied by a larger loin muscle (longissimus) area and an improved dressing percentage.[6][9]

Concurrently, ZH reduces overall carcass fatness. This is evidenced by decreased 12th-rib subcutaneous fat thickness and a numerical improvement in USDA Yield Grades (i.e., a lower number).[6][13] However, this reduction in fat deposition often extends to intramuscular fat, resulting in lower marbling scores.[6][14] A significant and consistently reported trade-off is the negative impact on meat tenderness, with ZH-treated beef showing markedly increased Warner-Bratzler shear force (WBSF) values.[7][9]

Table 2: Summary of **Zilpaterol Hydrochloride** Effects on Carcass Traits in Cattle (Meta-Analysis Data)

Parameter	Weighted Mean Difference	Standard Deviations (SMD)	Notes
Hot Carcass Weight (HCW)	+15.0 kg	+1.3	A substantial increase in carcass weight.[9]
Longissimus Muscle Area	+6.5 cm ²	+1.4	Increased loin eye area.[9]
12th Rib Fat Thickness	-1.1 mm	-0.6	Reduction in backfat. [9]
Dressing Percentage	+1.3%	+1.7	Higher yield of carcass weight from live weight.[9]
Marbling Score	-21.0 points	-0.6	Reduction in intramuscular fat.[9]
Warner-Bratzler Shear Force	+0.8 kg	+1.2	Significant increase in toughness.[9]

Source: Data synthesized from a meta-analysis by Lean et al. (2014).[9]

Experimental Protocols

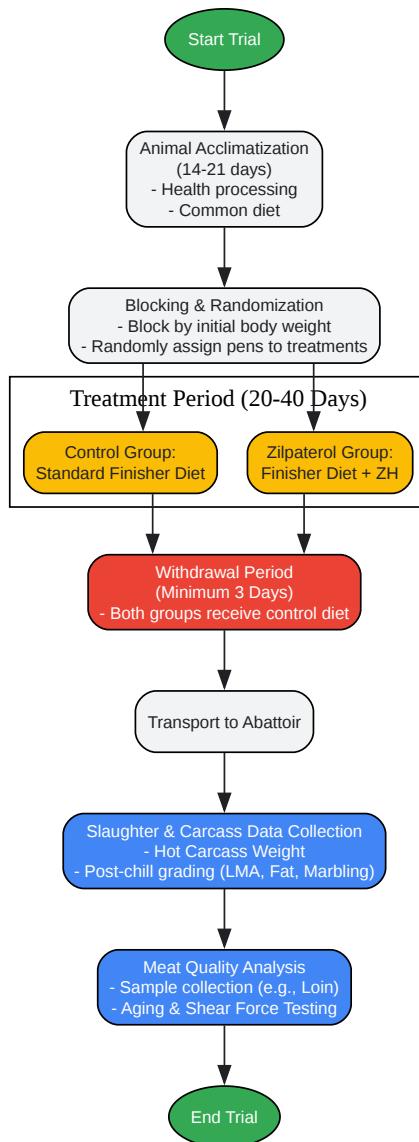
A standardized methodology is crucial for evaluating the effects of β -adrenergic agonists like **zilpaterol hydrochloride**. The following outlines a typical experimental protocol synthesized from multiple feedlot studies.[\[6\]](#)[\[7\]](#)[\[11\]](#)[\[15\]](#)

Animal Selection and Acclimatization

- Subjects: Finishing beef steers or heifers of similar genetic background (e.g., British x Continental crossbreds) are selected.[\[11\]](#)[\[15\]](#)
- Acclimatization: Animals are acclimated to the feedlot environment and facilities for a period of at least 14-21 days. During this time, they are fed a common backgrounding or finishing diet without the test compound.[\[11\]](#)
- Health: All animals are processed upon arrival, including vaccinations and parasite control, according to standard feedlot protocols.

Experimental Design and Treatment Administration

- Design: A randomized complete block design is commonly used. Animals are blocked by initial body weight to reduce variability and then randomly assigned to treatment groups within each block.[\[6\]](#)[\[15\]](#)
- Treatments:
 - Control (CON): Fed a standard finishing diet without ZH.
 - Zilpaterol (ZH): Fed the same finishing diet supplemented with ZH at the labeled dose (e.g., 8.33 mg/kg of dietary dry matter) for a specified period (typically 20-30 days) at the end of the finishing phase.[\[6\]](#)
- Feeding: Cattle are housed in pens (the experimental unit) and provided ad libitum access to feed and fresh water. Feed bunks are managed to ensure consistent feed availability.[\[16\]](#)


Data Collection and Measurements

- Live Performance:

- Individual body weights are recorded at the start of the trial, prior to initiating ZH treatment, and at the end of the withdrawal period just before transport to slaughter.[15]
- Feed intake per pen is recorded daily to calculate DMI and feed efficiency.
- Slaughter and Carcass Data:
 - Following the mandatory withdrawal period (e.g., 3 days), cattle are transported to a commercial abattoir for slaughter.[7]
 - Hot carcass weight is recorded immediately post-harvest.
 - After a 24-48 hour chill period, standard carcass measurements are collected by trained personnel. These include 12th-rib fat thickness, longissimus muscle area (ribeye area), kidney, pelvic, and heart (KPH) fat percentage, and USDA Quality and Yield Grades.[7]
- Meat Quality Analysis:
 - A section of the longissimus lumborum (strip loin) is collected from each carcass.
 - Steaks are aged for a specified period (e.g., 14 days) before being analyzed for Warner-Bratzler shear force to objectively measure tenderness.[2]

Statistical Analysis

- Data are analyzed using a mixed model (e.g., PROC MIXED in SAS), with the pen serving as the experimental unit. The model includes the fixed effects of the treatment and the random effect of the block.[5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Meta-Analysis of Zilpaterol and Ractopamine Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle [ideas.repec.org]

- 2. Zilpaterol hydrochloride improves beef yield, changes palatability traits, and increases calpain-calpastatin gene expression in Nellore heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A meta-analysis of zilpaterol and ractopamine effects on feedlot performance, carcass traits and shear strength of meat in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. newprairiepress.org [newprairiepress.org]
- 8. Interactive Effects of Zinc and Zilpaterol Hydrochloride on Bovine β -Adrenergic Receptors [scirp.org]
- 9. A Meta-Analysis of Zilpaterol and Ractopamine Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle | PLOS One [journals.plos.org]
- 10. Historical Overview of the Effect of β -Adrenergic Agonists on Beef Cattle Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Zilpaterol Hydrochloride Supplementation on Growth Performance, Carcass Characteristics and Meat Quality for Steers Differing in Breed Type - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Effects of Different Zilpaterol Hydrochloride Feed Supplements and Extended Aging Periods on the Meat Quality of Feedlot Bulls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Zilpaterol Hydrochloride Supplementation on Growth Performance, Carcass Characteristics and Meat Quality for Steers Differing in Breed Type [mdpi.com]
- 15. Effect of extended withdrawal of zilpaterol hydrochloride on performance and carcass traits in finishing beef steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- To cite this document: BenchChem. [Pharmacological effects of zilpaterol hydrochloride in livestock]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1683630#pharmacological-effects-of-zilpaterol-hydrochloride-in-livestock>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com